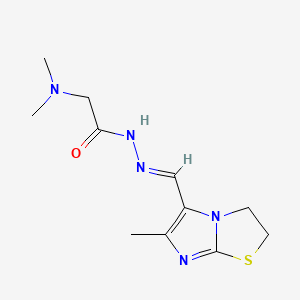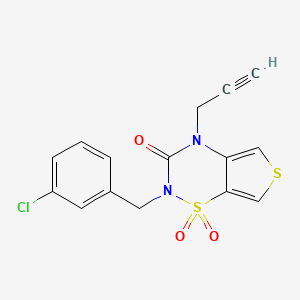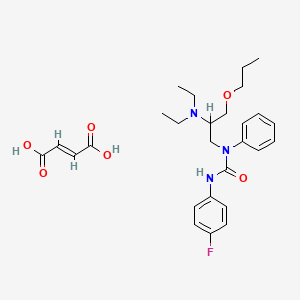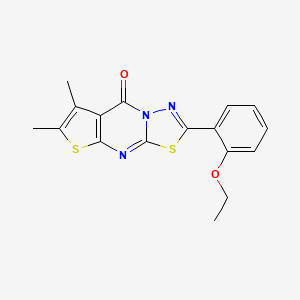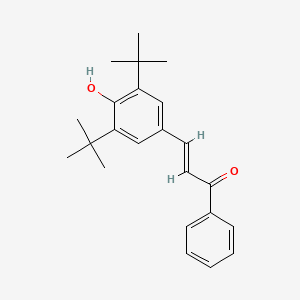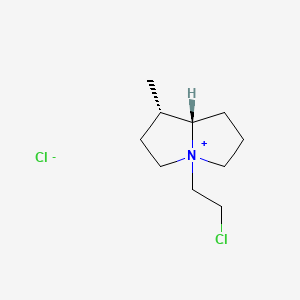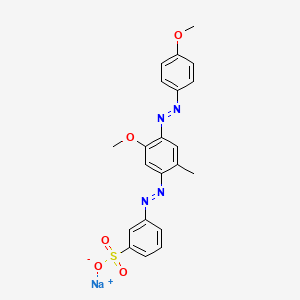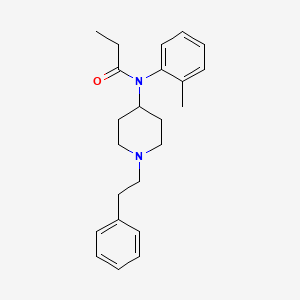
N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylethyl moiety.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and the 2-methylphenylpropanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods can vary depending on the scale of production and the desired purity of the final product.
化学反应分析
Types of Reactions
N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context of its use.
相似化合物的比较
Similar Compounds
N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
N-(2-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
2141-47-1 |
|---|---|
分子式 |
C23H30N2O |
分子量 |
350.5 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O/c1-3-23(26)25(22-12-8-7-9-19(22)2)21-14-17-24(18-15-21)16-13-20-10-5-4-6-11-20/h4-12,21H,3,13-18H2,1-2H3 |
InChI 键 |
DPAJFOSXYXNYMA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


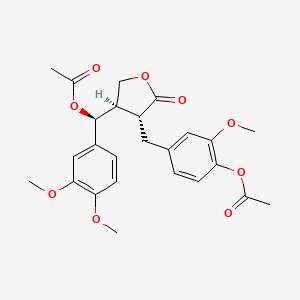
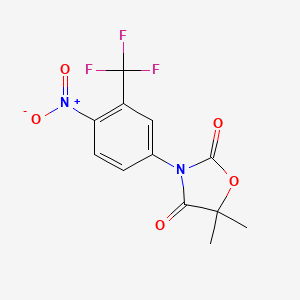
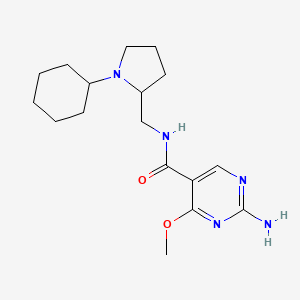
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
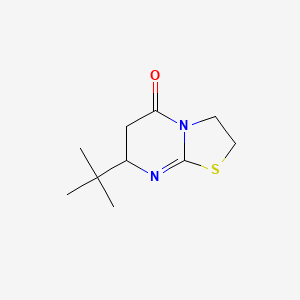
![[3H]methoxy-PEPy](/img/structure/B15191061.png)
